Sulfo-cyanine7 alkyne (potassium)

Description

Evolution and Significance of Near-Infrared (NIR) Fluorophores in Biomedical Research

Historically, fluorescent probes operated within the visible light spectrum. However, the advent of near-infrared (NIR) fluorophores, which absorb and emit light in the 700-1700 nm range, has been a game-changer for biomedical research. frontiersin.orgnih.gov This spectral window is often referred to as the "biological window" because it offers significant advantages for in vivo imaging. researchgate.net Tissues are more transparent to NIR light, leading to deeper tissue penetration and reduced light scattering compared to visible light. nih.govresearchgate.net Furthermore, autofluorescence from endogenous molecules is significantly lower in the NIR region, resulting in a much higher signal-to-background ratio and clearer images. nih.govnih.gov These properties make NIR fluorophores ideal for non-invasive, high-sensitivity, and real-time imaging in deep tissues, opening up new avenues for diagnostics and fundamental research. frontiersin.orgnih.gov The development of novel NIR materials continues to push the boundaries of what is possible in bioimaging. frontiersin.org

The Cyanine (B1664457) Dye Class: Architectural Principles and Research Utility

Cyanine dyes are a prominent class of organic fluorophores widely used in bioimaging due to their exceptional optical properties. nih.govacs.org Their core structure consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. libretexts.org The length of this chain is a key determinant of the dye's absorption and emission wavelengths; longer chains result in longer wavelengths. libretexts.org Cyanine dyes are prized for their high molar extinction coefficients (a measure of how strongly they absorb light), good quantum yields (the efficiency of converting absorbed light into emitted light), and commendable photostability. nih.govacs.org

The versatility of cyanine dyes is further enhanced by the ability to modify their structure. For instance, the introduction of sulfonate groups significantly increases their water solubility, making them compatible with aqueous biological environments. axispharm.com Asymmetric cyanine dyes, where the two heterocyclic ends are different, often exhibit improved brightness and larger Stokes shifts (the difference between the maximum absorption and emission wavelengths), which helps to reduce background noise. nih.govacs.org These tunable properties have made cyanine dyes indispensable tools for a wide array of applications, including fluorescence microscopy, flow cytometry, and the labeling of biomolecules like proteins and nucleic acids. nih.govacs.orgaxispharm.com

Positioning Sulfo-Cyanine7 Alkyne (Potassium) within the Contemporary Molecular Probe Landscape

Sulfo-cyanine7 alkyne (potassium) emerges as a highly specialized and valuable tool at the intersection of NIR fluorescence and bioorthogonal chemistry. As a member of the cyanine7 family, it inherently possesses the desirable near-infrared properties of its parent structure, Sulfo-Cyanine7, including strong fluorescence and high photostability. axispharm.comwindows.net The "sulfo-" prefix indicates the presence of sulfonate groups, ensuring its high water solubility, a critical feature for biological applications. medchemexpress.comlumiprobe.cominvivochem.com

What truly sets this molecule apart is the terminal "alkyne" group. This functional group is a key player in "click chemistry," a set of powerful and highly specific chemical reactions. scripps.edu The alkyne group can readily and efficiently react with an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. scripps.edunih.gov This reaction is considered bioorthogonal, meaning it can proceed within a complex biological system without interfering with native biochemical processes. scripps.edunih.gov

Therefore, Sulfo-cyanine7 alkyne (potassium) is not just a fluorescent reporter; it is a reactive probe designed for targeted labeling. Researchers can introduce an azide (B81097) group onto a specific biomolecule of interest (e.g., a protein, nucleic acid, or glycan) and then use Sulfo-cyanine7 alkyne to specifically "click" the bright, NIR fluorescent tag onto that target. medchemexpress.comlumiprobe.cominvivochem.com This targeted approach provides high specificity and minimizes non-specific background staining, making it an invaluable tool for advanced fluorescence microscopy and in vivo imaging studies. axispharm.comaxispharm.com

Detailed Research Findings

Sulfo-cyanine7 alkyne (potassium) is a water-soluble, near-infrared fluorescent dye specifically designed for bioorthogonal labeling via copper-catalyzed click chemistry. medchemexpress.comlumiprobe.cominvivochem.com Its utility in chemical biology stems from its excellent photophysical properties and its reactive terminal alkyne group.

Photophysical Properties

The spectral characteristics of Sulfo-cyanine7 make it well-suited for applications requiring deep tissue penetration and low background fluorescence.

| Property | Value |

| Excitation Maximum (λabs) | ~750 nm axispharm.com |

| Emission Maximum (λem) | ~773 nm axispharm.com |

| Stokes Shift | ~23 nm axispharm.com |

| Molar Extinction Coefficient (ε) | ~240,600 L·mol-1·cm-1 windows.net |

This interactive table summarizes the key photophysical properties of Sulfo-cyanine7 alkyne (potassium).

The high molar extinction coefficient indicates a high probability of light absorption, contributing to the brightness of the fluorophore. The emission in the near-infrared range allows for its use in in vivo imaging with reduced interference from tissue autofluorescence. axispharm.com

Chemical Properties and Reactivity

The defining chemical feature of Sulfo-cyanine7 alkyne (potassium) is the terminal alkyne group, which enables its participation in click chemistry.

Solubility: The presence of sulfonate groups renders the dye highly soluble in water and other polar solvents like DMF and DMSO. medchemexpress.comsapphirebioscience.comlumiprobe.com This is a crucial property for its use in aqueous biological environments.

Reactivity: The terminal alkyne is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.comsapphirebioscience.com This reaction is highly efficient and specific, allowing for the covalent labeling of azide-modified biomolecules. scripps.edu The resulting triazole linkage is stable under biological conditions.

The synthesis of such functionalized cyanine dyes often involves a modular approach, where the core cyanine structure is first assembled, and then the reactive functional groups, like the alkyne, are introduced in later steps to avoid their decomposition under harsh reaction conditions. nih.gov

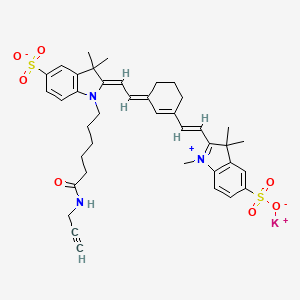

Structure

2D Structure

Properties

Molecular Formula |

C40H46KN3O7S2 |

|---|---|

Molecular Weight |

784.0 g/mol |

IUPAC Name |

potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |

InChI |

InChI=1S/C40H47N3O7S2.K/c1-7-23-41-38(44)14-9-8-10-24-43-35-20-18-31(52(48,49)50)27-33(35)40(4,5)37(43)22-16-29-13-11-12-28(25-29)15-21-36-39(2,3)32-26-30(51(45,46)47)17-19-34(32)42(36)6;/h1,15-22,25-27H,8-14,23-24H2,2-6H3,(H2-,41,44,45,46,47,48,49,50);/q;+1/p-1 |

InChI Key |

BHUOSGHGWGCWQE-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Sulfo Cyanine7 Alkyne Potassium

Methodologies for the Preparation of Sulfo-Cyanine7 Alkyne Scaffolds

The synthesis of the Sulfo-Cyanine7 alkyne scaffold is a multi-step process that begins with the construction of the core cyanine (B1664457) dye structure, followed by the introduction of the alkyne functionality. The enhanced water solubility of the "sulfo" variant is achieved through the incorporation of sulfonate groups.

The fundamental approach to creating the cyanine dye core involves the condensation of two heterocyclic quaternary salts, typically substituted indolenine derivatives. One of the indolenine precursors is functionalized with a reactive group that will later be used to attach the alkyne-containing linker. The synthesis generally proceeds by reacting a suitable hemicyanine intermediate with another N-alkylated indolenine salt in the presence of a condensing agent like acetic anhydride (B1165640) in a solvent such as pyridine.

To render the dye water-soluble, sulfonate groups (-SO₃H) are introduced onto the aromatic rings of the indolenine precursors. This is often achieved by treating the starting indolenine with a sulfonating agent like chlorosulfonic acid in a suitable solvent, such as dichloromethane, under controlled temperature conditions to prevent degradation of the molecule.

The alkyne group, essential for "click chemistry" bioconjugation, is typically introduced via a linker arm attached to one of the nitrogen atoms of the heterocyclic rings. This is accomplished by using an N-alkylating agent that already contains a terminal alkyne. For instance, an indolenine can be alkylated with a propargyl bromide or a longer-chain alkyne-containing halide. This functionalized heterocycle is then used in the condensation reaction to form the final Sulfo-Cyanine7 alkyne dye. The final product is a sulfonated, near-infrared dye with a terminal alkyne ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in aqueous environments. lumiprobe.commedchemexpress.comlumiprobe.com

Table 1: Key Reagents in the Synthesis of Sulfo-Cyanine7 Alkyne Scaffolds

| Reagent Type | Specific Example(s) | Purpose in Synthesis |

|---|---|---|

| Heterocyclic Precursors | Substituted Indolenines | Forms the core structure of the cyanine dye. |

| Sulfonating Agent | Chlorosulfonic Acid | Adds sulfonate groups to enhance water solubility. |

| Alkyne-functionalized Alkylating Agent | Propargyl Bromide | Introduces the terminal alkyne group for click chemistry. |

| Condensing Agent | Acetic Anhydride | Facilitates the condensation reaction between heterocyclic precursors. |

Synthetic Routes to Diverse Sulfo-Cyanine7 Derivatives for Bioconjugation

The versatility of Sulfo-Cyanine7 alkyne as a fluorescent probe is greatly enhanced by its derivatization into various reactive forms, enabling covalent attachment to a wide range of biomolecules. The primary functional groups targeted for bioconjugation are amines, azides, N-hydroxysuccinimide (NHS) esters, maleimides, and carboxylic acids.

Amine Derivatives: A common strategy to introduce a primary amine is to start with a Sulfo-Cyanine7 derivative that already contains a carboxylic acid. The carboxylic acid can be converted to a primary amine via a Curtius or Hofmann rearrangement. Alternatively, a more direct approach involves using an N-alkylating agent bearing a protected amine group during the initial synthesis of the cyanine scaffold. organic-chemistry.orgyoutube.comaxispharm.com The primary amine on the final dye can then react with various electrophilic groups on target molecules. organic-chemistry.org

Azide (B81097) Derivatives: Sulfo-Cyanine7 azide is a key reagent for click chemistry. broadpharm.comlumiprobe.comresearchgate.net It can be synthesized from a Sulfo-Cyanine7 amine derivative through a diazo transfer reaction. organic-chemistry.orgiss.com This typically involves reacting the amine with a reagent like imidazole-1-sulfonyl azide hydrochloride under mild conditions. organic-chemistry.org The resulting azide-functionalized dye can then be readily conjugated to alkyne-modified biomolecules. broadpharm.comlumiprobe.com

NHS Ester Derivatives: Sulfo-Cyanine7 NHS ester is a widely used amine-reactive probe. broadpharm.com It is synthesized from a Sulfo-Cyanine7 carboxylic acid derivative. The carboxylic acid is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). nih.gov This reaction typically occurs in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). broadpharm.com The resulting NHS ester reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds.

Maleimide (B117702) Derivatives: Sulfo-Cyanine7 maleimide is designed to react specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins. lumiprobe.com The synthesis of the maleimide derivative generally starts from a Sulfo-Cyanine7 amine. The amine is reacted with a maleimide-containing reagent, such as maleic anhydride, followed by cyclization to form the maleimide ring. The reaction is typically carried out in a suitable organic solvent. The maleimide group readily forms a stable thioether bond with sulfhydryl groups at a pH range of 6.5-7.5. lumiprobe.comantibodies.com

Carboxylic Acid Derivatives: Sulfo-Cyanine7 with a terminal carboxylic acid is a versatile intermediate for creating other functional derivatives, such as NHS esters and amides. broadpharm.comresearchgate.netantibodies.comlumiprobe.comd-nb.infolibretexts.orgfortlewis.edu The carboxylic acid functionality is typically introduced by using an N-alkylating agent containing a protected carboxyl group during the initial synthesis of the cyanine dye. For example, an indolenine precursor can be alkylated with a haloalkanoic acid ester. After the cyanine dye is formed, the ester is hydrolyzed to yield the free carboxylic acid. libretexts.org

Table 2: Overview of Sulfo-Cyanine7 Derivatives for Bioconjugation

| Derivative | Reactive Towards | Common Synthetic Precursor | Key Reaction Type |

|---|---|---|---|

| Amine | Electrophiles (e.g., NHS esters, epoxides) | Sulfo-Cyanine7 Carboxylic Acid | Curtius/Hofmann Rearrangement or direct synthesis |

| Azide | Alkynes (Click Chemistry) | Sulfo-Cyanine7 Amine | Diazo Transfer |

| NHS Ester | Primary Amines | Sulfo-Cyanine7 Carboxylic Acid | Carbodiimide Activation (e.g., EDC/NHS) |

| Maleimide | Thiols (Sulfhydryls) | Sulfo-Cyanine7 Amine | Reaction with Maleic Anhydride derivative |

| Carboxylic Acid | Amines (after activation), Alcohols | Alkylated Indolenine with protected carboxyl group | Ester Hydrolysis |

Advanced Chemical Characterization for Probe Validation

To ensure the reliability and reproducibility of experimental results, rigorous chemical characterization of Sulfo-Cyanine7 alkyne and its derivatives is essential. A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and functionality of these fluorescent probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized dyes. uci.edu For Sulfo-Cyanine7 alkyne, characteristic signals for the alkynyl proton are expected in a specific region of the ¹H NMR spectrum. uci.edu NMR is also used to verify the successful incorporation of functional groups in the various derivatives. lumiprobe.comaxispharm.comlumiprobe.comantibodies.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, providing further confirmation of their identity. lumiprobe.comaxispharm.comlumiprobe.comantibodies.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the fluorescent probes. lumiprobe.comyoutube.comaxispharm.comlumiprobe.comantibodies.com A high-purity sample should ideally show a single, sharp peak. HPLC can also be used to monitor the progress of a reaction and to purify the final product.

UV-Visible and Fluorescence Spectroscopy: The photophysical properties of the cyanine dyes are characterized using UV-Visible and fluorescence spectroscopy. The absorption and emission maxima are determined to confirm that the dye has the expected spectral characteristics for a near-infrared probe. The molar extinction coefficient, a measure of how strongly the dye absorbs light at a given wavelength, is also determined. axispharm.comantibodies.com

Fluorescence Quantum Yield Determination: The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate. lumiprobe.com The measurements are typically performed in a fluorescence spectrometer, and the integrated fluorescence intensity is used in the calculation.

Table 3: Analytical Techniques for the Validation of Sulfo-Cyanine7 Probes

| Technique | Information Obtained | Relevance to Probe Validation |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Chemical structure confirmation. | Verifies the identity and successful functionalization of the dye. |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Confirms the identity of the synthesized compound. |

| HPLC | Purity assessment and quantification. | Ensures the sample is free from impurities that could affect experiments. |

| UV-Visible Spectroscopy | Absorption maximum and molar extinction coefficient. | Characterizes the light-absorbing properties of the probe. |

| Fluorescence Spectroscopy | Emission maximum and fluorescence intensity. | Characterizes the light-emitting properties of the probe. |

| Quantum Yield Measurement | Efficiency of fluorescence. | Determines the brightness of the fluorescent probe. |

Bio Orthogonal Ligation Methodologies Employing Sulfo Cyanine7 Alkyne Potassium

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Principles and Reaction Optimization for Bioconjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized bio-orthogonal reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). nih.govwikipedia.org Sulfo-Cyanine7 alkyne serves as the alkyne component in this reaction, enabling its conjugation to azide-modified biomolecules. invivochem.commedchemexpress.com The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270). nih.govwikipedia.org

Principles of CuAAC:

The fundamental principle of CuAAC involves the copper(I)-catalyzed [3+2] cycloaddition of a terminal alkyne with an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.org The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org This reaction is characterized by its high efficiency, specificity, and biocompatibility under aqueous conditions, making it a cornerstone of click chemistry. nih.govscispace.com

Reaction Optimization for Bioconjugation:

Optimizing CuAAC for bioconjugation is crucial to ensure high yields and maintain the integrity of the biological macromolecules. Key considerations include:

Copper(I) Stabilization: The copper(I) catalyst is prone to oxidation and can generate reactive oxygen species (ROS) that may damage sensitive biomolecules. nih.govnih.gov To mitigate this, ligands are used to chelate and stabilize the copper(I) ion. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that accelerates the reaction and protects biomolecules from oxidative damage. scispace.commdpi.com

Reducing Agents: Sodium ascorbate is a common reducing agent used to maintain copper in its active Cu(I) state. nih.govnih.gov However, its byproducts can sometimes react with proteins. nih.gov Careful optimization of its concentration is necessary.

Reactant Concentrations: The concentrations of the alkyne-functionalized dye, the azide-modified biomolecule, the copper catalyst, and the ligand are all critical parameters that need to be optimized for each specific application to achieve efficient labeling. scispace.com

Reaction Buffers: The pH and composition of the reaction buffer can significantly influence the reaction rate and the stability of the biomolecules. researchgate.net A pH of around 7.4 is often used for bioconjugation reactions.

A fluorogenic coumarin (B35378) azide has proven valuable for optimizing catalyst conditions and screening reactions, as the formation of the triazole product results in a detectable increase in fluorescence. nih.govjenabioscience.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and its Relevance to Sulfo-Cyanine7 Conjugates

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that eliminates the need for a cytotoxic copper catalyst, making it particularly suitable for in vivo applications. magtech.com.cnnih.gov This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide without the need for a metal catalyst. magtech.com.cn

While Sulfo-Cyanine7 alkyne itself is a terminal alkyne and thus primarily used in CuAAC, the principles of SPAAC are highly relevant to the broader field of bioconjugation with cyanine (B1664457) dyes. For SPAAC, an azide-modified version of the dye, such as Sulfo-Cyanine7 azide, would be reacted with a biomolecule functionalized with a strained alkyne like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.com The rate of SPAAC reactions can be exceptionally fast, and modifications to the cyclooctyne structure can further enhance reactivity. nih.gov

The development of various cyclooctynes with different substituents has been a key area of research to improve reaction kinetics and stability. magtech.com.cnresearchgate.net The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for live-cell imaging and in vivo studies where copper toxicity is a concern. nih.gov

Chemoselective Labeling Strategies for Complex Biological Macromolecules

The alkyne group of Sulfo-Cyanine7 alkyne provides a versatile handle for the chemoselective labeling of various biological macromolecules that have been functionalized with an azide group. This specificity allows for precise attachment of the fluorescent dye to the molecule of interest within a complex biological mixture.

Sulfo-Cyanine7 alkyne is frequently used to label proteins and antibodies for a variety of applications, including in vivo imaging and flow cytometry. lumiprobe.comaxispharm.com The process typically involves first introducing an azide group onto the protein or antibody. This can be achieved through several methods, such as modifying lysine (B10760008) residues or incorporating unnatural amino acids containing an azide group. Once the protein is azide-modified, it can be reacted with Sulfo-Cyanine7 alkyne via CuAAC to form a stable, fluorescently labeled conjugate. nih.govlumiprobe.com

Ready-to-use kits are commercially available for the labeling of antibodies and other proteins with sulfo-Cyanine7 dyes, often utilizing NHS ester chemistry to attach the dye to primary amines on the protein. lumiprobe.comlumiprobe.comlumiprobe.com For optimal labeling, protein concentrations are typically recommended to be around 2 mg/mL in a buffer with a pH of 8.5 ± 0.5 and free of primary amines like Tris or glycine. researchgate.net

In molecular biology, the labeling of oligonucleotides and nucleic acids with fluorescent dyes is essential for a wide range of applications, including DNA sequencing, fluorescence in situ hybridization (FISH), and microarrays. researchgate.netbiosynth.com Sulfo-Cyanine7 alkyne can be used to label azide-modified oligonucleotides and nucleic acids. medchemexpress.comlumiprobe.com

The azide functionality can be incorporated into the nucleic acid structure during solid-phase synthesis using a phosphoramidite (B1245037) monomer containing an azide group. nih.gov Alternatively, azide groups can be introduced at specific sites post-synthetically. researchgate.net The subsequent CuAAC reaction with Sulfo-Cyanine7 alkyne provides a robust method for attaching the NIR dye. nih.gov This allows for the sensitive detection and tracking of nucleic acids in various biological assays. biosynth.com

The conjugation of Sulfo-Cyanine7 alkyne to peptides and small molecules is a powerful strategy for developing targeted probes for in vivo imaging and receptor studies. medchemexpress.comlumiprobe.comnih.gov Peptides and small molecules can be designed to bind with high affinity and specificity to particular cellular receptors. By attaching a fluorescent dye like Sulfo-Cyanine7, these molecules can be used to visualize the location and expression levels of their target receptors. nih.gov

The synthesis of these probes involves the functionalization of the peptide or small molecule with an azide group, followed by a CuAAC reaction with Sulfo-Cyanine7 alkyne. medchemexpress.comlumiprobe.com The resulting fluorescently labeled conjugate can then be used in a variety of imaging modalities to study receptor biology and for the development of diagnostic agents. nih.govnih.gov

Design Principles of Biocompatible Linkers in Probe Assembly

Key Design Principles:

Solubility and Biocompatibility: The linker should be water-soluble and non-toxic to maintain the biocompatibility of the final probe. Polyethylene glycol (PEG) linkers are often used to enhance water solubility and reduce non-specific binding.

Length and Flexibility: The length and flexibility of the linker can influence the interaction of the targeting molecule with its receptor and the fluorescence properties of the dye. An optimal linker length can prevent steric hindrance between the dye and the biomolecule, allowing both to function effectively.

Stability: The linker must be stable under physiological conditions to ensure that the dye remains attached to the targeting molecule throughout the experiment.

Chemical Functionality: The linker must possess the appropriate chemical groups for conjugation to both the dye and the biomolecule.

The careful design of the linker is essential for creating fluorescent probes with high specificity, sensitivity, and biocompatibility for a wide range of biological applications.

Research Applications of Sulfo Cyanine7 Alkyne Potassium in Advanced Biological Imaging

Development of Fluorescent Probes for In Vitro and Ex Vivo Cellular Analysis

The unique characteristics of Sulfo-cyanine7 alkyne have spurred the development of a new generation of fluorescent probes for detailed cellular analysis. Researchers can conjugate the dye to a wide array of molecules, including antibodies, peptides, and nucleic acids, to create specific probes for targeting and visualizing cellular components and processes. axispharm.com These probes are instrumental in both in vitro studies using cultured cells and ex vivo analysis of tissue samples.

Mechanisms of Intracellular Labeling and Compartmentalization

The primary mechanism for labeling with Sulfo-cyanine7 alkyne is the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.gov This method allows for the specific covalent labeling of biomolecules that have been metabolically, genetically, or chemically engineered to contain an azide (B81097) group.

A common strategy involves introducing azide-modified building blocks, such as the N-acetylmannosamine derivative Ac₄ManNAz, into cells. nih.gov Cells metabolically process this sugar analog and display it on the surface as an azide-modified sialic acid. Subsequent treatment with Sulfo-cyanine7 alkyne in the presence of a copper(I) catalyst results in robust and specific labeling of the cell surface. nih.gov The use of a water-soluble accelerating ligand, such as tris(hydroxypropyltriazolyl)methylamine (THPTA), is crucial as it protects the dye and the cells from the potential toxicity of free copper ions. nih.gov

This technique can also be adapted for intracellular labeling. For instance, by introducing alkyne-modified lipids into cells, researchers can visualize their subsequent trafficking and localization within various organelles, such as the endoplasmic reticulum or lipid droplets, after performing a click reaction with an azide-functionalized reporter. nih.gov This allows for detailed studies of lipid metabolism and the compartmentalization of cellular components. The sensitivity of this detection can be significantly increased by using azide reporters that contain a copper-chelating picolyl moiety, which allows for lower, less toxic copper concentrations to be used. nih.gov

Investigations of Protein-Protein and Ligand-Receptor Interactions

Sulfo-cyanine7 alkyne is a powerful tool for creating probes to study dynamic molecular interactions. By attaching the dye to a known ligand, researchers can track its binding to cell surface receptors, providing insights into signaling pathways and drug targeting.

In one significant study, Sulfo-cyanine7 was incorporated into a hybrid imaging agent designed to target specific cancer-related receptors. nih.gov The researchers created probes targeting the cholecystokinin-2 receptor (CCK2R) and the integrin αVβ3, both of which are overexpressed in certain tumors. The resulting fluorescent probes, Sulfo-Cy7-FSC-MG and Sulfo-Cy7-FSC-RGD, were used to perform cell binding and internalization studies.

The experiments demonstrated highly specific binding of the probes to their respective target receptors on cancer cells. For example, the probe targeting CCK2R showed significantly reduced binding when the receptors were blocked with an excess of a competing molecule, confirming the specificity of the interaction. nih.gov These studies showcase the utility of Sulfo-cyanine7-based probes in quantifying ligand-receptor binding affinities and visualizing receptor-mediated cellular uptake. nih.gov

| Probe | Target Receptor | Cell Line Used | Finding | Reference(s) |

| Sulfo-Cy7-FSC-MG | Cholecystokinin-2 Receptor (CCK2R) | A431-CCK2R | Showed high binding affinity (IC₅₀ value of 2.81 ± 0.66 nM) and specific internalization. | nih.gov |

| Sulfo-Cy7-FSC-RGD | Integrin αVβ3 | U-87MG | Demonstrated enhanced affinity (IC₅₀ value of 1.13 ± 0.22 nM) compared to the unconjugated targeting molecule. | nih.gov |

Innovations in Near-Infrared Fluorescence Imaging

The advent of NIR dyes like Sulfo-cyanine7 has revolutionized fluorescence imaging. Biological tissues are relatively transparent to light in the NIR window (700-900 nm), which means that both excitation light can penetrate deeper and emitted fluorescence can escape the tissue with less scattering and absorption. axispharm.comnih.gov This results in significantly improved image contrast and sensitivity, especially for in vivo applications. axispharm.comlumiprobe.com Sulfo-cyanine7 is particularly advantageous due to its high quantum yield and photostability compared to other cyanine (B1664457) dyes. lumiprobe.comlumiprobe.com

Exploiting Deep Tissue Penetration for Preclinical Research Models

The ability to non-invasively visualize molecular processes deep within a living organism is a major goal of preclinical research. Sulfo-cyanine7 alkyne is ideally suited for this purpose. When conjugated to targeting molecules such as peptides or antibodies, the resulting NIR probes can be administered to animal models to track the biodistribution of the probe and visualize target tissues, such as tumors. axispharm.comnih.gov

For example, the aforementioned Sulfo-Cy7-FSC-RGD probe was used for in vivo optical imaging in mice bearing tumors. nih.gov The NIR fluorescence signal allowed for clear visualization of the tumors with excellent contrast, particularly at later time points (24 to 72 hours post-injection), demonstrating the probe's ability to accumulate specifically at the target site. nih.gov This deep tissue penetration capability is essential for evaluating the efficacy of targeted therapies and understanding disease progression in living animals with minimal background interference. axispharm.com

High-Resolution Fluorescence Microscopy for Subcellular Localization Studies

Beyond whole-animal imaging, Sulfo-cyanine7 is also valuable for high-resolution microscopy of individual cells and tissues. axispharm.com Its brightness and photostability make it suitable for advanced microscopy techniques that push beyond the diffraction limit of light, collectively known as super-resolution microscopy. biotium.com

Techniques like Structured Illumination Microscopy (SIM) and Stochastic Optical Fluctuation Imaging (SOFI) rely on high-performance fluorescent probes to achieve resolutions down to the tens of nanometers. biotium.comnih.gov By labeling specific subcellular structures—such as lysosomes, mitochondria, or the cytoskeleton—with Sulfo-cyanine7-based probes, researchers can obtain highly detailed images of their morphology and spatial relationships. For instance, combining the imaging of alkyne-labeled lipids with fluorescently tagged proteins allows for precise co-localization studies within the cell, revealing how different molecular species are organized and interact at a subcellular level. nih.gov

Flow Cytometry Applications in Cell Population Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. nih.gov Cells are labeled with fluorescent probes and then passed one by one through a laser beam, where the emitted fluorescence is detected and quantified.

Sulfo-cyanine7 is an excellent dye for flow cytometry due to its emission in the far-red spectrum. axispharm.com This allows it to be easily incorporated into multi-color experiments, where several different fluorescent probes are used simultaneously to identify and quantify distinct cell subpopulations. Because its emission wavelength is well-separated from commonly used fluorophores like GFP, FITC, and PE, the signal from Sulfo-cyanine7 can be detected with minimal spectral overlap, ensuring accurate data. axispharm.com This makes it a valuable tool for complex cell sorting and analysis, such as identifying specific immune cells in a blood sample based on their surface markers. axispharm.com

Hybrid Imaging Probe Design and Multimodal Research Applications

The intrinsic properties of Sulfo-cyanine7 alkyne (potassium), particularly its near-infrared (NIR) fluorescence and the presence of a reactive alkyne group, make it a valuable component in the design of sophisticated hybrid imaging probes. These probes are engineered to combine multiple imaging modalities, offering a more comprehensive understanding of biological processes. The high water solubility and photostability of Sulfo-cyanine7 further enhance its suitability for in vivo applications. axispharm.comnih.gov

Conjugation with Radionuclides for PET/SPECT-Fluorescence Imaging

The development of dual-modality imaging agents that incorporate both a fluorescent dye and a radionuclide is a significant area of research. This approach combines the high sensitivity and quantitative nature of positron emission tomography (PET) or single-photon emission computed tomography (SPECT) with the high resolution of fluorescence imaging. Sulfo-cyanine7 is an attractive candidate for the fluorescent component of such probes due to its emission in the NIR window, which allows for deeper tissue penetration and reduced background autofluorescence. nih.gov

A common strategy for creating these hybrid probes involves the use of a chelator molecule that can securely bind a radiometal, such as gallium-68 (B1239309) for PET imaging. In a proof-of-principle study, a derivative of Sulfo-cyanine7 was successfully conjugated to the chelator Fusarinine C (FSC). This FSC scaffold was then used to chelate gallium-68. The resulting bioconjugate demonstrated the feasibility of using Sulfo-cyanine7 in a PET/fluorescence imaging context. While this study used a carboxylic acid derivative of Sulfo-cyanine7, the alkyne variant offers a more specific and efficient conjugation method via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." nih.govinvivochem.commedchemexpress.com This allows for the precise attachment of the dye to an azide-modified chelator, minimizing side reactions and simplifying purification.

The resulting dual-modality probe can be used for pre-operative planning using PET to locate tumors, followed by intra-operative fluorescence-guided surgery for precise tumor resection. The table below summarizes the key components and their roles in a hypothetical PET/fluorescence hybrid probe using Sulfo-cyanine7 alkyne.

| Component | Function | Key Attribute |

| Sulfo-cyanine7 alkyne | Near-Infrared Fluorescence Imaging | Emission max ~773 nm, high quantum yield, water-soluble. nih.govlumiprobe.com |

| Azide-modified Chelator | Binds Radiometal for PET/SPECT | e.g., DOTA-azide, NOTA-azide; forms stable complex with radionuclide. |

| Radionuclide | PET or SPECT Signal Generation | e.g., Gallium-68 (PET), Copper-64 (PET), Technetium-99m (SPECT). |

| Targeting Ligand | Directs Probe to Specific Cells/Tissues | e.g., Peptide, antibody, or small molecule with affinity for a specific receptor. |

Targeted Delivery Strategies via Receptor-Specific Ligands (e.g., peptides, aptamers)

To enhance the specificity of imaging and therapeutic agents, Sulfo-cyanine7 alkyne can be conjugated to targeting ligands that recognize and bind to specific receptors overexpressed on the surface of target cells, such as cancer cells. This targeted approach increases the concentration of the probe at the desired site, improving signal-to-noise ratios and minimizing off-target effects.

Peptides: Peptides are a widely used class of targeting ligands due to their small size, high binding affinity, and ease of synthesis and modification. For instance, a study demonstrated the use of a Sulfo-cyanine7 (Cy7) labeled antimicrobial peptide, PA-C1b, for targeted delivery to tumors. nih.gov The peptide was loaded into mesoporous silica (B1680970) nanoparticles, and the Cy7 dye served as a real-time indicator for tracking the delivery system. nih.gov The alkyne group on Sulfo-cyanine7 alkyne allows for straightforward conjugation to azide-modified peptides, creating a targeted fluorescent probe. A common example is the use of peptides targeting the Arg-Gly-Asp (RGD) sequence, which is prevalent in integrin proteins on many tumor cells. nih.gov

Aptamers: Aptamers are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity, similar to antibodies. nih.gov They offer several advantages, including smaller size, lack of immunogenicity, and ease of chemical modification. nih.gov An azide-modified aptamer can be readily conjugated to Sulfo-cyanine7 alkyne via click chemistry. researchgate.net This creates a highly specific probe for imaging or targeted delivery. For example, an aptamer targeting a cancer-specific cell surface protein could be labeled with Sulfo-cyanine7 alkyne to visualize tumor margins or to track the delivery of a therapeutic payload.

The following table outlines research findings on targeted delivery using ligands labeled with cyanine dyes.

| Targeting Ligand | Target Receptor/Molecule | Labeled Compound | Application | Research Finding |

| Antimicrobial Peptide (PA-C1b) | Not specified, targets tumor microenvironment | Sulfo-cyanine7 (Cy7) | Tumor Imaging and Drug Delivery | The Cy7 dye served as a real-time indicator for the delivery of the peptide via mesoporous silica nanoparticles. nih.gov |

| Minigastrin analogue (MG11) | Cholecystokinin-2 receptor (CCK2R) | Sulfo-Cyanine7 | Tumor Imaging | The hybrid probe showed specific uptake in CCK2R-expressing tumors in mice. nih.gov |

| Cyclic Pentapeptide (RGD) | Integrin αVβ3 | Sulfo-Cyanine7 | Tumor Imaging | The probe visualized tumors with high contrast in fluorescence imaging up to 24 hours post-injection. nih.gov |

| DNA Aptamer (GR-20) | Epidermal Growth Factor Receptor (EGFR) | Alkyne-modified aptamer | Targeted Drug Delivery | An alkyne-modified aptamer was successfully conjugated to an azide-containing payload via click chemistry, demonstrating the feasibility of this approach for targeted therapy. researchgate.net |

Emerging Applications in Analytical Chemistry and Materials Science

Beyond its primary use in biological imaging, the unique properties of Sulfo-cyanine7 alkyne (potassium) are finding applications in the broader fields of analytical chemistry and materials science.

In analytical chemistry , Sulfo-cyanine7 alkyne serves as a versatile molecular probe for the development of sensitive bioanalytical assays. axispharm.com Its high fluorescence quantum yield and the specific reactivity of the alkyne group allow for its use in "click-to-detect" systems. For example, it can be used to label and quantify azide-containing biomolecules in complex samples using techniques like fluorescence microscopy and flow cytometry. axispharm.com The water-solubility of the sulfo- version is particularly advantageous for these applications, as it allows for analysis in aqueous environments with minimal non-specific binding. invivochem.commedchemexpress.com

In materials science , Sulfo-cyanine7 alkyne is being incorporated into the design of novel functional materials. Its ability to be "clicked" onto various scaffolds allows for the creation of fluorescently-tagged nanomaterials. As demonstrated in the targeted peptide delivery study, Sulfo-cyanine7 can be loaded into mesoporous silica nanoparticles (MSNs). nih.gov This creates a trackable delivery vehicle. The alkyne functionality allows for covalent attachment to azide-modified surfaces of nanoparticles, quantum dots, or polymer matrices, imparting strong NIR fluorescence to these materials for a variety of applications, including the development of advanced sensors and theranostic platforms.

Comparative Analysis of Sulfo Cyanine7 Alkyne Potassium with Other Fluorescent Dyes

Structural and Functional Comparisons within the Cyanine (B1664457) Dye Family (e.g., Cy3, Cy5, Cy7.5)

The cyanine dye family represents a versatile class of synthetic fluorescent molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. acs.orgwikipedia.org This fundamental structure allows for extensive modifications, leading to a wide array of dyes with distinct spectral properties. Sulfo-Cyanine7 alkyne (potassium) is a member of this family, specifically a heptamethine cyanine, which places it in the near-infrared (NIR) region of the electromagnetic spectrum. invivochem.commedchemexpress.commedchemexpress.com

The defining structural feature that differentiates cyanine dyes like Cy3, Cy5, and Cy7.5 is the length of the polymethine chain connecting the two heterocyclic moieties. nih.govlumiprobe.com An increase in the number of methine groups in this chain results in a bathochromic shift, meaning the dye absorbs and emits light at longer wavelengths. nih.govlumiprobe.com For instance, Cy3, a trimethine cyanine, typically exhibits excitation and emission maxima in the green-yellow region of the spectrum. wikipedia.org Cy5, a pentamethine cyanine, shifts further into the red and far-red region. wikipedia.org Sulfo-Cyanine7 and Cy7.5, both heptamethine cyanines, operate in the near-infrared (NIR) range, which is advantageous for applications such as in vivo imaging due to reduced tissue autofluorescence at these longer wavelengths. wikipedia.orgresearchgate.net

Functionally, the cyanine family's utility is broad, spanning from nucleic acid and protein labeling to advanced imaging techniques. wikipedia.org The choice of dye is often dictated by the desired spectral window and the instrumentation available. For example, Cy3 and Cy5 are frequently used in combination for two-color detection experiments, such as Förster Resonance Energy Transfer (FRET), due to their well-separated spectra. wikipedia.org Cy5 is also noted for its sensitivity to its electronic environment, which can be exploited to study protein conformational changes. wikipedia.org

Sulfo-Cyanine7 alkyne's specific functional advantage lies in its "alkyne" group, which enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry". invivochem.commedchemexpress.commedchemexpress.com This allows for the straightforward and efficient covalent attachment of the dye to biomolecules that have been modified to contain an azide (B81097) group. This targeted labeling is a key functional distinction from cyanine dyes that are functionalized with other reactive groups, such as NHS esters or maleimides, which target primary amines and sulfhydryl groups, respectively.

Another significant structural variation within the cyanine family is the presence of benzoindole rings instead of the more common indolenine rings. This modification, seen in dyes like Cy3.5, Cy5.5, and Cy7.5, also contributes to a red shift in the absorption and emission spectra compared to their non-benzo-fused counterparts (Cy3, Cy5, and Cy7). glpbio.com

The structural design of cyanine dyes can also be either symmetrical or asymmetrical. acs.orgmdpi.com Asymmetrical designs, which involve different heterocyclic rings or substituents on either side of the polymethine chain, can lead to altered photophysical properties, such as broader absorption bands. mdpi.comresearchgate.net

| Feature | Cy3 | Cy5 | Sulfo-Cyanine7 Alkyne (Potassium) | Cy7.5 |

| Polymethine Chain | Trimethine | Pentamethine | Heptamethine | Heptamethine |

| Heterocyclic Core | Typically Indolenine | Typically Indolenine | Indolenine | Benzoindole |

| Functional Group | Various (e.g., NHS ester, Maleimide) | Various (e.g., NHS ester, Maleimide) | Alkyne | Various |

| Symmetry | Typically Symmetrical | Typically Symmetrical | Asymmetrical due to alkyne group | Typically Symmetrical |

Evaluation of Sulfonation's Impact on Dye Performance in Biological Environments

A critical modification in the design of cyanine dyes for biological applications is the introduction of sulfonate groups, a process known as sulfonation. wikipedia.orgglpbio.com This structural change has a profound impact on the dye's performance, particularly in aqueous biological environments.

The primary and most significant effect of sulfonation is a dramatic increase in the water solubility of the cyanine dye. lumiprobe.comglpbio.comlumiprobe.com Non-sulfonated cyanine dyes are often hydrophobic and have low solubility in aqueous buffers, necessitating the use of organic co-solvents like DMSO or DMF during labeling procedures. glpbio.comlumiprobe.com This can be detrimental to sensitive biomolecules, such as proteins, which may denature in the presence of organic solvents. glpbio.com Sulfo-cyanine dyes, including Sulfo-Cyanine7 alkyne (potassium), can be readily dissolved and used in purely aqueous solutions, which is a major advantage for bioconjugation reactions. medchemexpress.commedchemexpress.comglpbio.com

From a practical standpoint, the enhanced water solubility of sulfonated dyes also simplifies the purification process after labeling. For instance, unreacted sulfonated dye can be more effectively removed by dialysis against an aqueous buffer. lumiprobe.comnanopaprika.eu

It is important to note that while sulfonation significantly improves solubility and reduces aggregation, it generally has a minimal effect on the core spectral properties of the dye. lumiprobe.comglpbio.comlumiprobe.com The absorption and emission maxima of a sulfonated cyanine are nearly identical to its non-sulfonated counterpart. glpbio.comlumiprobe.com This allows researchers to choose between the two forms based on the requirements of their specific experiment without having to adjust their imaging setup.

| Property | Non-Sulfonated Cyanine Dyes | Sulfonated Cyanine Dyes (e.g., Sulfo-Cyanine7) |

| Water Solubility | Low | High |

| Requirement for Organic Co-solvents | Yes | No |

| Aggregation in Aqueous Media | Prone to aggregation | Reduced aggregation |

| Impact on Spectral Properties | - | Nearly identical to non-sulfonated counterparts |

| Purification (e.g., via dialysis) | Less efficient removal of unreacted dye | More efficient removal of unreacted dye |

Assessment of Photophysical Properties: Quantum Yield, Photostability, and Spectral Profile Differences

The performance of a fluorescent dye is largely determined by its photophysical properties, with quantum yield, photostability, and spectral profile being among the most critical. These characteristics vary across the cyanine dye family and are influenced by structural modifications.

Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal. The quantum yield of cyanine dyes is highly dependent on their molecular environment. nih.govnih.gov For many cyanine dyes, including Cy3, the quantum yield is relatively low in fluid solutions due to non-radiative decay pathways like cis-trans isomerization. nih.govnih.govnih.gov However, when their rotation is restricted, such as when bound to a biomolecule or in a viscous solvent, the quantum yield can increase significantly. nih.govcambridge.org Sulfo-Cyanine7 is reported to have a high quantum yield, contributing to its bright NIR fluorescence. axispharm.com Some sources even suggest that certain Sulfo-Cyanine7 variants have a quantum yield that is 20% higher than the standard Cy7® fluorophore. glpbio.com For Sulfo-Cyanine7 alkyne specifically, a quantum yield of 0.24 has been reported. chemicalbook.com

Photostability refers to a dye's resistance to photochemical degradation or "photobleaching" upon exposure to excitation light. Higher photostability is crucial for applications that require prolonged or intense illumination, such as single-molecule studies or long-term imaging. The photostability of cyanine dyes can be influenced by several factors. The triplet state is a key intermediate in the photochemical reactions that lead to photobleaching. nih.gov The surrounding chemical environment, including the presence of oxygen and reducing agents, can significantly impact photostability. nih.gov Structural modifications to the dye itself can also enhance photostability. For example, the introduction of electron-withdrawing groups or polyfluorination has been shown to improve the photostability of some cyanine dyes. researchgate.netrsc.orgnih.gov Sulfo-Cyanine7 is generally considered to have high photostability, making it suitable for demanding imaging applications. glpbio.comaxispharm.com

Spectral Profile Differences among cyanine dyes are primarily determined by the length of the polymethine chain and the nature of the heterocyclic rings. lumiprobe.com

Cy3 , a trimethine cyanine, has absorption and emission maxima around 550 nm and 570 nm, respectively, placing it in the greenish-yellow part of the spectrum. wikipedia.org

Cy5 , a pentamethine cyanine, is red-shifted with absorption and emission maxima around 650 nm and 670 nm. wikipedia.org

Sulfo-Cyanine7 , a heptamethine cyanine, exhibits its spectral properties in the near-infrared region, with an absorption maximum of approximately 750 nm and an emission maximum around 773 nm. axispharm.com This results in a Stokes shift (the difference between the absorption and emission maxima) of about 23 nm. axispharm.com

Cy7.5 , which has a benzo-fused structure, is even further red-shifted compared to Cy7.

These distinct spectral profiles are fundamental to the selection of a particular cyanine dye for a specific application, enabling multicolor imaging and minimizing spectral overlap between different fluorophores.

| Dye | Typical Excitation Max (nm) | Typical Emission Max (nm) | Quantum Yield (Φ) | General Photostability |

| Cy3 | ~550 | ~570 | Environment-dependent (low in solution, e.g., 0.04) nih.gov | Moderate |

| Cy5 | ~650 | ~670 | Environment-dependent (e.g., 0.3) nih.gov | Moderate |

| Sulfo-Cyanine7 Alkyne (Potassium) | ~748-750 axispharm.comchemicalbook.com | ~773-774 axispharm.comchemicalbook.com | 0.24 chemicalbook.com | High glpbio.comaxispharm.com |

| Cy7.5 | ~788 | ~808 | Generally high | High |

Strategic Selection of Cyanine Dyes Based on Specific Research Objectives

The diverse range of cyanine dyes, each with a unique set of properties, allows researchers to strategically select the most appropriate fluorophore for their specific experimental needs. The decision-making process involves considering several key factors.

Wavelength Requirements and Instrumentation: The primary consideration is the desired spectral window for excitation and emission. This is often dictated by the available light sources (e.g., lasers) and detectors on a particular instrument, such as a fluorescence microscope, flow cytometer, or in vivo imaging system. For instance, if an experiment requires imaging in the near-infrared (NIR) to minimize tissue autofluorescence and achieve deeper tissue penetration, a dye like Sulfo-Cyanine7 or Cy7.5 would be a logical choice. axispharm.com Conversely, for standard two-color microscopy with common laser lines, the well-established Cy3 and Cy5 pair is often employed. wikipedia.org

Nature of the Biological Target and Labeling Chemistry: The type of biomolecule to be labeled and the available functional groups for conjugation are critical. Sulfo-Cyanine7 alkyne is specifically designed for "click chemistry," making it ideal for labeling biomolecules that have been engineered to contain an azide group. invivochem.commedchemexpress.com This provides a highly specific and efficient method of conjugation. Other cyanine dyes are available with different reactive moieties, such as NHS esters for labeling primary amines (e.g., on proteins) or maleimides for targeting sulfhydryl groups (e.g., on cysteine residues).

Environmental Conditions of the Experiment: The solubility and aggregation properties of the dye are important for ensuring optimal performance in biological buffers. For applications in aqueous environments, particularly when labeling sensitive proteins, a sulfonated cyanine dye is highly preferable to its non-sulfonated counterpart to avoid the use of organic co-solvents and to minimize aggregation-induced quenching. glpbio.comlumiprobe.com

Required Signal Brightness and Photostability: The desired brightness of the fluorescent signal and the duration of the imaging experiment will influence the choice of dye. For applications requiring high sensitivity or long-term observation, a dye with a high quantum yield and excellent photostability, such as Sulfo-Cyanine7, is advantageous. glpbio.comaxispharm.com In contrast, for quick, qualitative assessments, a dye with moderate photophysical properties might suffice.

Multiplexing and FRET: For experiments involving the simultaneous detection of multiple targets (multiplexing) or for studying molecular interactions via Förster Resonance Energy Transfer (FRET), the spectral overlap between different dyes is a crucial consideration. A set of dyes with well-separated excitation and emission spectra must be chosen to minimize crosstalk. The Cy3 and Cy5 pair is a classic example of a FRET pair. wikipedia.org

In essence, the strategic selection of a cyanine dye is a multi-faceted process that involves a careful balancing of the dye's intrinsic properties with the specific requirements of the research objective and the available experimental resources.

Emerging Trends and Future Directions in Sulfo Cyanine7 Alkyne Potassium Research

Rational Design and Computational Approaches for Optimized Probe Performance

The development of advanced fluorescent probes like Sulfo-cyanine7 alkyne (potassium salt) is increasingly benefiting from the synergy between rational design and computational modeling. nih.gov These approaches allow for the systematic optimization of probe performance by predicting and fine-tuning the photophysical and chemical properties of the dye.

Rational design strategies for cyanine (B1664457) dyes, including Sulfo-cyanine7, often focus on modifying the polymethine chain and the heterocyclic nuclei to enhance desirable characteristics. For instance, the introduction of sulfonate groups is a key design element that significantly improves water solubility, a critical factor for biocompatibility and performance in aqueous biological environments. axispharm.cominvivochem.com Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are employed to calculate and predict spectral properties like absorption and emission maxima. These theoretical studies provide valuable insights into how structural modifications will influence the dye's performance, guiding the synthesis of new derivatives with optimized characteristics. rsc.org

A significant area of research involves the computational analysis of the dye's stability and quantum yield. For example, rigidizing the trimethylene chain in cyanine dyes can lead to an improved quantum yield. lumiprobe.com Computational models can simulate the effects of such structural constraints, helping to identify modifications that minimize non-radiative decay pathways and thus enhance fluorescence brightness. Furthermore, these models can predict the reactivity of the alkyne group, ensuring efficient and specific conjugation in bioorthogonal reactions. nih.gov

The table below summarizes key parameters that are often the focus of rational design and computational optimization for probes like Sulfo-cyanine7 alkyne.

| Property | Design Goal | Computational Approach |

| Water Solubility | High | Modeling the effect of polar functional groups (e.g., sulfonates) on solvation energy. |

| Quantum Yield | High | Simulating the effects of structural rigidization on non-radiative decay rates. |

| Photostability | High | Predicting photochemical degradation pathways to design more robust structures. |

| Spectral Properties | Tunable (specific λmax) | Calculating absorption and emission spectra using TD-DFT to guide synthetic modifications. |

| Bio-orthogonal Reactivity | High and Specific | Modeling the transition states of click chemistry reactions to optimize the alkyne's reactivity. |

By leveraging these computational tools, researchers can move beyond trial-and-error synthesis and towards a more directed and efficient discovery process for novel fluorescent probes with superior performance for a wide range of biomedical applications. nih.govwiley.com

Integration into Advanced Analytical and Sensing Platforms

The unique properties of Sulfo-cyanine7 alkyne, particularly its near-infrared (NIR) fluorescence and capacity for bio-orthogonal conjugation, make it an ideal candidate for integration into a variety of advanced analytical and sensing platforms. axispharm.comlumiprobe.com These platforms often aim to achieve higher sensitivity, specificity, and throughput for the detection of biomolecules in complex biological samples.

One of the most promising areas of integration is with microfluidic biosensors, also known as lab-on-a-chip devices. dntb.gov.uadntb.gov.ua These systems allow for the precise manipulation of small fluid volumes, enabling rapid and automated analysis. nih.gov Sulfo-cyanine7 alkyne can be used to label capture molecules, such as antibodies or aptamers, which are then immobilized within the microfluidic channels. When a sample containing the target analyte is introduced, the analyte binds to the capture molecules and is detected by the highly sensitive fluorescence of the cyanine dye. This approach has been explored for the detection of various biomarkers, including those for early cancer diagnosis. nih.govresearchgate.net The integration of nanomaterials with these microfluidic systems can further enhance the sensitivity and selectivity of detection. nih.gov

Another significant application is in the development of paper-based analytical devices (μPADs). These low-cost, portable platforms are particularly well-suited for point-of-care diagnostics. Sulfo-cyanine7 alkyne can be incorporated into colorimetric or fluorometric assays on paper substrates for the detection of various analytes in biological fluids like tears. rsc.org

The table below outlines some of the advanced analytical platforms where Sulfo-cyanine7 alkyne is being integrated, along with the specific advantages this integration offers.

| Platform | Application | Advantage of Sulfo-Cyanine7 Alkyne Integration |

| Microfluidic Biosensors | Early cancer biomarker detection | High sensitivity and specificity due to NIR fluorescence, enabling detection in complex biological matrices with minimal background. nih.gov |

| Paper-Based Analytical Devices (μPADs) | Point-of-care diagnostics | Enables the development of simple, low-cost assays for analytes in biological fluids. rsc.org |

| High-Throughput Screening (HTS) | Drug discovery | Bright and photostable fluorescence allows for reliable and automated imaging of large numbers of samples. |

| In Vivo Imaging Systems | Preclinical research | Deep tissue penetration of NIR light allows for non-invasive imaging of biological processes in living organisms. axispharm.com |

The ongoing development of these integrated systems, powered by versatile fluorophores like Sulfo-cyanine7 alkyne, holds great promise for advancing disease diagnostics, drug discovery, and fundamental biological research.

Broader Implications for Chemical Biology and Biomedical Sciences

The ongoing research and development surrounding Sulfo-cyanine7 alkyne and its derivatives have far-reaching implications for the fields of chemical biology and biomedical sciences. The ability to specifically label and visualize biomolecules in their native environment is fundamental to understanding complex biological processes at the molecular level.

In chemical biology, the use of Sulfo-cyanine7 alkyne in conjunction with bio-orthogonal chemistry allows for the precise tracking of proteins, glycans, lipids, and nucleic acids within living cells and organisms. axispharm.com This enables researchers to study dynamic processes such as protein trafficking, post-translational modifications, and metabolic pathways with unprecedented detail. The high sensitivity and deep tissue penetration of NIR fluorescence make Sulfo-cyanine7 particularly valuable for in vivo imaging studies, providing insights into disease progression and the effects of therapeutic interventions in animal models. axispharm.comlumiprobe.com

In the biomedical sciences, the applications of Sulfo-cyanine7 alkyne are poised to make a significant impact on diagnostics and therapeutics. The integration of this dye into advanced sensing platforms, as discussed previously, has the potential to lead to the development of highly sensitive and specific diagnostic tests for a wide range of diseases. nih.gov For example, probes based on Sulfo-cyanine7 could be used for the early detection of cancer biomarkers in liquid biopsies or for the rapid identification of infectious agents.

Furthermore, the principles used to design and optimize Sulfo-cyanine7 alkyne can be applied to the development of theranostic agents, which combine diagnostic imaging with therapeutic capabilities. For instance, a Sulfo-cyanine7-based probe could be conjugated to a drug molecule, allowing for the simultaneous visualization of drug delivery to a target tissue and the monitoring of its therapeutic effect.

The table below summarizes the key areas within chemical biology and biomedical sciences that are being impacted by advances in Sulfo-cyanine7 alkyne research.

| Field | Impact Area | Specific Application |

| Chemical Biology | In Vivo Imaging | Tracking cell populations and molecular events in living animals to study disease models. axispharm.com |

| Metabolic Labeling | Visualizing the incorporation of metabolic precursors into biomolecules to study cellular metabolism. | |

| Biomedical Sciences | Early Disease Diagnosis | Development of highly sensitive biosensors for the detection of disease biomarkers. nih.govrsc.org |

| Drug Discovery and Development | High-throughput screening of compound libraries and evaluation of drug efficacy. lumiprobe.com | |

| Theranostics | Combination of diagnostic imaging and targeted therapy in a single agent. |

Q & A

Basic: What are the key photophysical properties of Sulfo-Cyanine7 alkyne (potassium) that influence its application in fluorescence imaging?

Sulfo-Cyanine7 alkyne (potassium) exhibits excitation/emission maxima at 750/773 nm, making it suitable for near-infrared (NIR) imaging, which minimizes autofluorescence and light scattering in biological tissues. Its sulfonation enhances water solubility, critical for in vivo applications, while the alkyne group enables site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Researchers should validate these properties using UV-Vis spectroscopy and fluorescence spectrometry to ensure batch consistency .

Basic: How should Sulfo-Cyanine7 alkyne (potassium) be stored and handled to maintain stability in aqueous solutions?

Store the compound at ≤-20°C in airtight, light-protected containers to prevent photodegradation. Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes. For aqueous solutions, use pH 7.4 buffers (e.g., PBS) and sterile filtration (0.2 µm) to minimize microbial contamination. Pre-cool solvents to 4°C before reconstitution to reduce aggregation .

Advanced: What strategies can mitigate nonspecific binding of Sulfo-Cyanine7 alkyne (potassium) when labeling cellular proteins?

To reduce nonspecific interactions:

- Blocking: Use 5% BSA or 1% casein in PBS for 1 hour pre-incubation.

- Optimized pH: Adjust conjugation reactions to pH 8.5–9.0 to enhance alkyne-azide specificity.

- Competitive inhibitors: Include 1 mM sodium ascorbate in CuAAC reactions to minimize copper-induced oxidative damage.

- Controls: Include unlabeled samples and azide-free controls to distinguish specific binding .

Advanced: How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for conjugating Sulfo-Cyanine7 alkyne (potassium) to azide-modified biomolecules?

Optimize CuAAC by:

- Catalyst concentration: Use 1–2 mM Cu(I) (e.g., TBTA or THPTA ligands) to balance reaction speed and biocompatibility.

- Reaction time: 1–2 hours at 25°C for proteins; extend to 4–6 hours for nucleic acids.

- Purification: Remove excess copper via size-exclusion chromatography or dialysis. Validate conjugation efficiency using SDS-PAGE with fluorescence scanning .

Basic: What are the recommended controls for validating successful conjugation of Sulfo-Cyanine7 alkyne (potassium) in bioimaging experiments?

Essential controls include:

- Unlabeled target: To confirm fluorescence specificity.

- Competitive inhibition: Pre-incubate with excess azide-free substrate to block binding.

- Fluorescence quenching controls: Use sodium dithionite (1 mM) to distinguish covalent conjugation from adsorption. Analyze via fluorescence microscopy or flow cytometry .

Advanced: How does the sulfonation of Cyanine7 alkyne affect its solubility and biodistribution compared to non-sulfonated analogs?

Sulfonation increases water solubility, enabling direct use in physiological buffers without organic co-solvents (e.g., DMSO). This reduces aggregation in in vivo models and improves biodistribution by minimizing hydrophobic interactions with serum proteins. Compare partition coefficients (log P) via octanol-water partitioning assays: sulfonated versions typically exhibit log P < -1.5, whereas non-sulfonated analogs log P > 2.0 .

Advanced: What analytical techniques are most effective for quantifying the labeling efficiency of Sulfo-Cyanine7 alkyne (potassium) in protein conjugation studies?

- Spectrophotometry: Calculate dye-to-protein ratio (DPR) using absorbance at 750 nm (Cy7) and 280 nm (protein, corrected for dye contribution).

- Mass spectrometry: Detect mass shifts corresponding to dye conjugation (e.g., MALDI-TOF).

- HPLC-SEC: Resolve conjugated vs. free dye using size-exclusion columns with fluorescence detection .

Basic: What are the common pitfalls in experimental design when using Sulfo-Cyanine7 alkyne (potassium) for in vivo imaging, and how can they be addressed?

- Tissue penetration limits: Use NIR-compatible imaging systems with spectral unmixing to separate Cy7 signals from background.

- Dosing: Optimize dye concentration (typically 1–5 nmol/g body weight) to avoid signal saturation.

- Kinetics: Image at 24–48 hours post-injection to allow clearance of unbound dye. Validate with ex vivo organ fluorescence quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.